Thiol-PEG4-Alcohol

Vue d'ensemble

Description

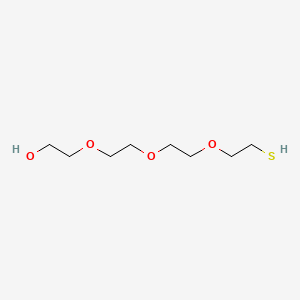

Thiol-PEG4-Alcohol is a compound that features both a thiol group (-SH) and a hydroxyl group (-OH) connected by a polyethylene glycol (PEG) spacer. The chemical formula for this compound is C8H18O4S, and it has a molecular weight of 210.3 g/mol . The presence of both thiol and hydroxyl groups makes it a versatile compound for various chemical reactions and applications, particularly in the fields of bioconjugation, drug delivery, and surface modification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiol-PEG4-Alcohol can be synthesized through several methods. One common approach involves the reaction of a PEG derivative with a thiol-containing compound. For instance, the reaction of PEG with thiourea can produce a thiol-terminated PEG, which can then be further reacted with an alcohol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process typically includes steps such as nucleophilic substitution, purification through chromatography, and rigorous quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: Thiol-PEG4-Alcohol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Addition: The thiol group can add to alkenes in thiol-ene reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Alkyl halides are typically used in the presence of a base.

Addition: Radical initiators like azobisisobutyronitrile (AIBN) are used for thiol-ene reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol groups.

Substitution: Thioethers.

Addition: Thiol-ene adducts.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Thiol-PEG4-Alcohol serves as a crosslinker due to its reactive thiol group, which can form covalent bonds with various electrophiles such as maleimides, vinyl sulfones, and other thiol-reactive compounds. This reactivity is crucial for developing hydrogels and other polymeric materials.

Drug Delivery Systems

This compound is frequently employed in the formulation of hydrogels for controlled drug delivery. The thiol-ene click chemistry allows for the formation of hydrogels that can encapsulate therapeutic agents and release them in a controlled manner.

Case Study:

A study demonstrated the use of thiol-ene hydrogels for the sustained release of anti-inflammatory drugs. The hydrogels were formed via a reaction between thiolated proteins and acrylate-functionalized PEG, resulting in increased bioactivity and stability of the released therapeutic agents over extended periods .

Tissue Engineering

In tissue engineering, this compound is utilized to create scaffolds that mimic the extracellular matrix. These scaffolds can support cell attachment and proliferation.

Data Table: Applications in Tissue Engineering

Diagnostic Applications

This compound is also used in the development of diagnostic tools, particularly in imaging techniques.

Radiolabeling

The compound can be employed as a prosthetic group for radiolabeling agents used in PET imaging. Its ability to form stable complexes enhances the imaging capabilities.

Case Study:

Research has shown that thiol-containing compounds can be effectively utilized for the development of radiotracers, improving the stability and efficacy of PET imaging agents .

Environmental Applications

This compound has potential applications in environmental remediation due to its chelating properties.

Heavy Metal Chelation

The thiol group can form stable complexes with heavy metals, making it useful in detoxification processes.

Data Table: Chelation Efficiency

| Metal Ion | Chelation Efficiency (%) | Methodology |

|---|---|---|

| Lead (Pb²⁺) | 85 | In vitro studies |

| Mercury (Hg²⁺) | 90 | In vitro studies |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Thiol-PEG4-Amine: Contains an amine group instead of a hydroxyl group, making it more suitable for reactions with carboxyl-containing compounds.

Thiol-PEG4-Carboxylic Acid: Contains a carboxylic acid group, which can be used for amide bond formation with amines.

Thiol-PEG4-Maleimide: Contains a maleimide group, which is highly reactive with thiol groups for bioconjugation.

Uniqueness: Thiol-PEG4-Alcohol is unique due to its combination of thiol and hydroxyl groups, which provides versatility in various chemical reactions and applications. Its PEG spacer enhances solubility and reduces immunogenicity, making it particularly valuable in biomedical applications .

Activité Biologique

Thiol-PEG4-Alcohol is a versatile compound widely used in bioconjugation and drug delivery applications due to its unique chemical properties. This article explores its biological activity, including its role in enhancing therapeutic efficacy, biocompatibility, and potential applications in various biomedical fields.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain with a terminal thiol (-SH) group and a hydroxyl (-OH) group. The presence of these functional groups allows for:

- Bioconjugation : The thiol group can react with maleimide groups, enabling the formation of stable thioether bonds.

- Hydrophilicity : The PEG moiety enhances solubility in aqueous environments, improving the bioavailability of conjugated drugs.

1. Drug Delivery Systems

This compound is instrumental in developing drug delivery systems, particularly in creating PROTACs (Proteolysis Targeting Chimeras). These compounds utilize PEG linkers to improve pharmacokinetics and target specificity. Studies have demonstrated that incorporating this compound into PROTACs enhances their stability and efficacy in targeting specific proteins for degradation .

2. Biocompatibility and Cytotoxicity

The biocompatibility of this compound is crucial for its use in vivo. Research indicates that PEGylated compounds generally exhibit low toxicity and minimal immune response. For instance, studies on PEGylated nanoparticles showed no significant immune activation or cytotoxic effects when administered at therapeutic doses .

3. Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promise. In vitro studies revealed that PEGylation can enhance the antimicrobial efficacy of peptides by improving their stability against proteases while reducing hemolytic activity . This property is particularly beneficial in developing new antibiotics as antibiotic resistance becomes a growing concern.

Case Study 1: Development of Antimicrobial Peptide Conjugates

A study explored the conjugation of an antimicrobial peptide with this compound. The results indicated that the PEGylated peptide exhibited significantly lower hemolytic activity while maintaining high antimicrobial potency against various pathogens, including Escherichia coli .

Case Study 2: PROTAC Design

In another study focusing on PROTACs, the incorporation of this compound was shown to enhance the selectivity and efficiency of targeted protein degradation. The study reported improved pharmacokinetic profiles and reduced off-target effects compared to non-PEGylated counterparts .

Propriétés

IUPAC Name |

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKYNULPAQDGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440360 | |

| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90952-27-5 | |

| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90952-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.